molecular formula C22H21N3O2S B2987078 2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-77-7

2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2987078
CAS RN: 941967-77-7
M. Wt: 391.49
InChI Key: ZXQYCDSNTYJRQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .


Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific data such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy results, as well as X-ray single-crystal analysis . Unfortunately, these specific details are not available in the current search results.

Scientific Research Applications

Photoreactions and Photooxidation Studies

Research has explored the photooxidation reactions of benzothiazole derivatives, indicating a potential application in understanding the photostability and photochemical properties of similar compounds. For instance, the study of the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen sheds light on the photostability of thiazole derivatives, which could be relevant for designing light-sensitive drugs or materials (Mahran, Sidky, & Wamhoff, 1983).

Antibacterial Agents

Some benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties, suggesting potential applications in developing new antibiotics. For example, novel analogs of pyrazol-5-ones substituted with benzothiazole have shown promising antibacterial activity, indicating the potential of similar structures in antibacterial drug development (Palkar et al., 2017).

Cancer Research and EGFR Inhibition

Benzothiazole derivatives have also been investigated for their cytotoxic effects against cancer cell lines and potential as epidermal growth factor receptor (EGFR) inhibitors. This suggests that compounds with a similar molecular backbone might have applications in cancer research and therapy (Zhang et al., 2017).

Synthesis and Chemical Properties

Studies on the synthesis of compounds with thiazole and benzothiazole units offer insights into the chemical properties and reactivity of such molecules. This knowledge can be applied in the design and development of new compounds with tailored properties for specific applications. For example, research on the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate highlights methodologies that could be relevant for synthesizing compounds with complex functionalities (Li-jua, 2015).

properties

IUPAC Name

2-benzamido-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-20(16-9-5-2-6-10-16)25-22-24-19-17(11-12-18(19)28-22)21(27)23-14-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYCDSNTYJRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCCC3=CC=CC=C3)N=C(S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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